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molecular formula C12H15ClO2 B8381316 4-Chloro-2-(1-hydroxycyclohexyl)-phenol

4-Chloro-2-(1-hydroxycyclohexyl)-phenol

Cat. No. B8381316
M. Wt: 226.70 g/mol
InChI Key: GJKXKORIOMZMDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04281012

Procedure details

A mixture of 20.75 g of 2-bromo-4-chloro-phenol, 200 ml of anhydrous tetrahydrofuran cooled to -30° C. was stirred and then 172 ml of a solution of butyllithium in hexane titrating 1.16 M/l were added thereto with stirring over 45 minutes at -30° C. The mixture was stirred for 41/2 hours at -30° C. and was then cooled to -78° C. at which 10.35 ml of cyclohexanone were added over one hour. The mixture was stirred at -75° to -78° C. for 17 hours and the temperature was then allowed to return to room temperature. The mixture was poured into a water-concentrated hydrochloric acid mixture and was then extracted with ether. The ether extracts were washed with water, dried over magnesium sulfate and evaporated to dryness under reduced pressure to obtain 25 g of raw residue. The latter was chromatographed over silica gel H under pressure and elution with methylene chloride yielded 7 g of 4-chloro-2-(1-hydroxycyclohexyl)-phenol melting at 110° C.
Quantity
20.75 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
172 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10.35 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].O1CCCC1.C([Li])CCC.[C:20]1(=[O:26])[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]1>CCCCCC.O>[Cl:8][C:6]1[CH:5]=[CH:4][C:3]([OH:9])=[C:2]([C:20]2([OH:26])[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]2)[CH:7]=1

Inputs

Step One
Name
Quantity
20.75 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)Cl)O
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
172 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
10.35 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring over 45 minutes at -30° C
Duration
45 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for 41/2 hours at -30° C.
Duration
2 h
ADDITION
Type
ADDITION
Details
were added over one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
The mixture was stirred at -75° to -78° C. for 17 hours
Duration
17 h
CUSTOM
Type
CUSTOM
Details
to return to room temperature
EXTRACTION
Type
EXTRACTION
Details
was then extracted with ether
WASH
Type
WASH
Details
The ether extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain 25 g of raw residue
CUSTOM
Type
CUSTOM
Details
The latter was chromatographed over silica gel H under pressure and elution with methylene chloride

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)O)C1(CCCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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